molecular formula C16H15N3O5S B14954740 methyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B14954740
M. Wt: 361.4 g/mol
InChI Key: XCJDXWQNTMYUDS-UHFFFAOYSA-N
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Description

Methyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as methyl, nitrophenyl, and carboxylate groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free conditions and microwave irradiation . This method is advantageous due to its high efficiency, reduced reaction time, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Methyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, in particular, contributes to its potential as a bioactive compound with diverse applications.

Properties

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15N3O5S/c1-8-12(15(21)24-3)13(10-5-4-6-11(7-10)19(22)23)18-14(20)9(2)25-16(18)17-8/h4-7,9,13H,1-3H3

InChI Key

XCJDXWQNTMYUDS-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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